N-[(2-chlorophenyl)(phenyl)methyl]urea
Description
N-[(2-Chlorophenyl)(phenyl)methyl]urea is a substituted urea derivative characterized by a central urea moiety (-NH-C(=O)-NH-) linked to a benzyl group substituted with a 2-chlorophenyl and phenyl ring. Substituted ureas are widely studied in medicinal and agricultural chemistry due to their hydrogen-bonding capacity, which enables interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[(2-chlorophenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSODORKHKDFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of N-[(2-Chlorophenyl)(phenyl)methyl]urea lies in its hybrid substitution pattern, combining a phenyl and 2-chlorophenyl group on the methylene bridge. Below is a detailed comparison with structurally related compounds:
Substituent Position and Electronic Effects
The additional phenyl group introduces steric constraints, which may reduce binding flexibility but improve target specificity.
Physicochemical Properties
Crystallographic data from related compounds (e.g., ) suggest that chlorophenyl-containing ureas often form stable hydrogen-bonded networks. For example:
- N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]acetamide () exhibits intramolecular O–H⋯O hydrogen bonds, stabilizing its conformation .
- N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea () forms hydrophobic interactions via methyl and chlorine groups, enhancing solubility in nonpolar solvents .
The target compound’s phenyl and 2-chlorophenyl groups may similarly influence crystallinity and solubility, though experimental validation is required.
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